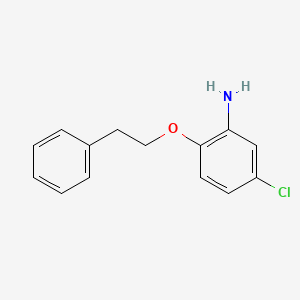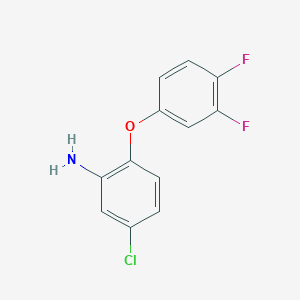
5-Chloro-2-(3,4-difluorophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Chloro-2-(3,4-difluorophenoxy)aniline is not directly discussed in the provided papers. However, we can infer some information based on similar compounds that have been studied. For instance, the presence of chlorine and fluorine substituents in aromatic compounds can significantly affect their chemical and physical properties, as seen in the studies of related chloro- and fluoro-substituted anilines .
Synthesis Analysis
Synthesis of chloro- and fluoro-substituted anilines typically involves multi-step reactions, starting from substituted nitrobenzenes, which are then subjected to hydrolysis and reduction reactions. For example, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . This suggests that a similar approach could be used for the synthesis of this compound, although the specific details would depend on the reactivity of the starting materials and the conditions of the reactions.
Molecular Structure Analysis
The molecular structure of chloro- and fluoro-substituted anilines can be characterized using various spectroscopic techniques, such as IR, Raman, NMR, and X-ray crystallography. For instance, the structure of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline was elucidated using IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of substituted anilines can be influenced by the nature of the substituents. For example, reactions of 5-substituted-2,3-dichloronaphthoquinones with aniline yielded isomers whose structures were determined by synthetic methods, and the effects of the 5-substituent on reactivity were discussed . This indicates that the chlorine and difluorophenoxy groups in this compound would likely affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted anilines can be quite diverse. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, can provide insights into the presence of functional groups and the influence of substituents on the vibrational wavenumbers of the molecule . Additionally, physicochemical tests, such as UV-visible spectroscopy, can reveal properties like photochromism and thermochromism, as seen in the study of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline . These methods could be used to analyze the properties of this compound.
Scientific Research Applications
1. Electrochemical Synthesis and Photovoltaic Applications
A study by Shahhosseini et al. (2016) focused on the electrochemical synthesis of novel polymers related to aniline derivatives. These polymers, combined with graphene, were used as counter electrodes in dye-sensitized solar cells, leading to enhanced energy conversion efficiency. This indicates potential applications of aniline derivatives in photovoltaic technologies and renewable energy sources (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
2. Applications in Biocides
Research by Asaad, Grant, and Latif (1988) explored 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides, which have structural similarities to 5-Chloro-2-(3,4-difluorophenoxy)aniline. These compounds demonstrated significant molluscicidal and fungicidal activities, suggesting their potential use as biocides (Asaad, Grant, & Latif, 1988).
3. Vibrational Spectroscopy and Molecular Studies
Karthick et al. (2013) investigated 2-chloro-5-(trifluoromethyl) aniline, a compound similar to this compound, using vibrational spectroscopy. This study provided insights into the molecular structure and electronic properties, which could be relevant for materials science and molecular engineering applications (Karthick, Balachandran, Perumal, & Nataraj, 2013).
4. Fluorescence Quenching Studies
Research by Geethanjali, Nagaraja, and Melavanki (2015) focused on the fluorescence quenching of boronic acid derivatives by aniline. Understanding the quenching mechanism of such compounds can be crucial in the development of optical sensors and other photonic devices (Geethanjali, Nagaraja, & Melavanki, 2015).
5. Synthesis of Novel Polymers
A study by Li et al. (2017) demonstrated the synthesis of novel donor–acceptor systems incorporating aniline derivatives for electrochromic materials. These materials exhibit promising properties for applications in near-infrared electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017).
Safety and Hazards
When handling 5-Chloro-2-(3,4-difluorophenoxy)aniline, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
Mechanism of Action
Target of Action
It’s known that anilines and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically act through their interaction with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Anilines and their derivatives can potentially affect multiple biochemical pathways depending on their specific chemical structure and the biological targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
The effects would depend on the specific biological targets that the compound interacts with and the resulting changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 5-Chloro-2-(3,4-difluorophenoxy)aniline interacts with its targets and its overall biological effects .
properties
IUPAC Name |
5-chloro-2-(3,4-difluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYVRBHCKKPIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
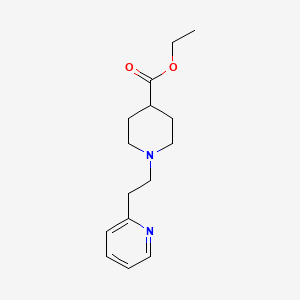
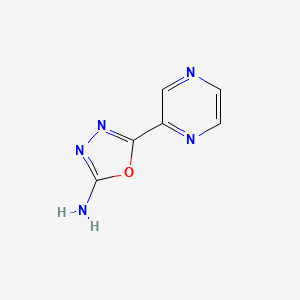
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

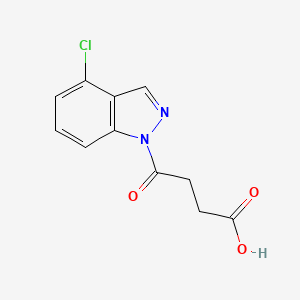
![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
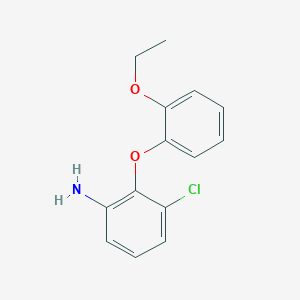


![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
